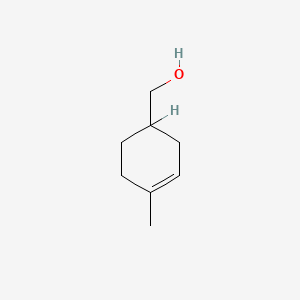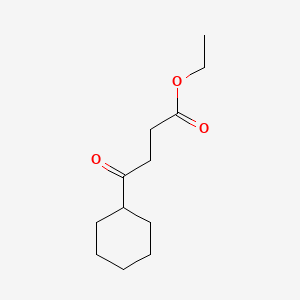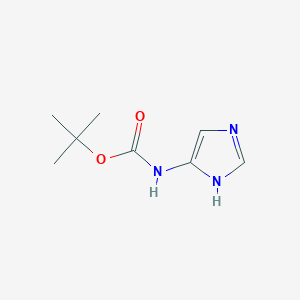
(4-Methylcyclohex-3-en-1-yl)methanol
Descripción general
Descripción
(4-Methylcyclohex-3-en-1-yl)methanol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heteropoly Acid Catalysis
A study by Anjibabu et al. (2013) explored the use of (4-Methylcyclohex-3-en-1-yl)methanol in the presence of phosphomolybdic acid to afford 3-oxabicyclo[3.3.1]non-7-ene through a 3,5-oxonium-ene cyclization. This method is highlighted for its simplicity, convenience, and environmental friendliness, utilizing nontoxic and readily available heteropoly acids as catalysts (Anjibabu et al., 2013).
Synthesis of Organic Compounds
Nakamura et al. (2009) developed a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives. This method involves a Prins-type cyclization reaction between aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, highlighting the role of this compound in organic synthesis (Nakamura et al., 2009).
Methanol as a Hydrogen Donor
Smith and Maitlis (1985) investigated methanol as a hydrogen donor, particularly in the reduction of ketones to alcohols. Their research showed that various complexes of rhodium, iridium, ruthenium, and osmium can catalyze these reactions, with methanol being oxidized to methyl formate in the process. This study underscores the potential of methanol, and by extension, related compounds such as this compound in catalytic reactions (Smith & Maitlis, 1985).
Methanol in N-Methylation and Transfer Hydrogenation
Sarki et al. (2021) reported a method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes, utilizing RuCl3.xH2O as a catalyst. This study emphasizes the use of methanol as both a C1 synthon and H2 source, highlighting its versatility in organic transformations (Sarki et al., 2021).
Coal Beneficiation
He et al. (2015) explored the use of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation, focusing on its transport and fate. Their findings indicate that volatilization and sorption significantly influence the removal of MCHM from water, suggesting its stable usage in coal beneficiation under normal operating conditions (He et al., 2015).
Mecanismo De Acción
Target of Action
(4-Methylcyclohex-3-en-1-yl)methanol, also known as α-Terpineol
Biochemical Pathways
As a monoterpene, it may be involved in the terpenoid backbone biosynthesis pathway . Monoterpenes like α-Terpineol are known to have antimicrobial, anti-inflammatory, and antioxidant activities, suggesting they may affect pathways related to these processes.
Result of Action
The molecular and cellular effects of α-Terpineol are diverse due to its broad spectrum of biological activities. It has been reported to have antimicrobial, anti-inflammatory, and antioxidant effects . These effects suggest that α-Terpineol may alter cellular function in a variety of ways, potentially affecting cell growth, inflammatory responses, and oxidative stress.
Análisis Bioquímico
Biochemical Properties
(4-Methylcyclohex-3-en-1-yl)methanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound in biological systems. Additionally, this compound can interact with various proteins, influencing their structure and function through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in downstream signaling cascades. Furthermore, this compound can affect gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, its interaction with alcohol dehydrogenase involves the formation of hydrogen bonds and hydrophobic contacts, stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by binding to nuclear receptors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on physiological functions. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been noted, where a specific dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of corresponding aldehydes and carboxylic acids. These metabolic reactions are essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific carrier proteins. The distribution of this compound within tissues is influenced by its affinity for different cellular compartments, leading to its accumulation in certain areas .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. The presence of specific targeting signals on this compound directs it to these organelles, affecting its activity and function .
Propiedades
IUPAC Name |
(4-methylcyclohex-3-en-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h2,8-9H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBCFLDVMGKXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340434 | |
| Record name | 3-cyclohexene-1-methanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39155-38-9 | |
| Record name | 3-cyclohexene-1-methanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
acetate](/img/structure/B1332300.png)






![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)
![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)


